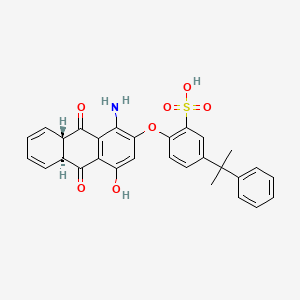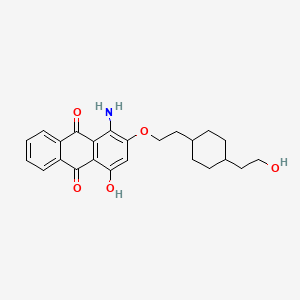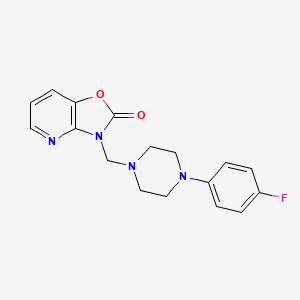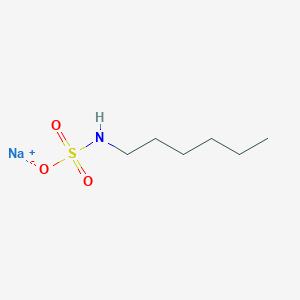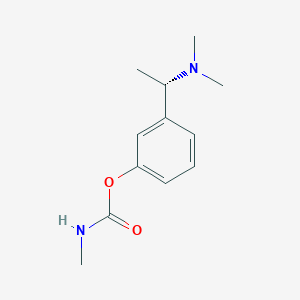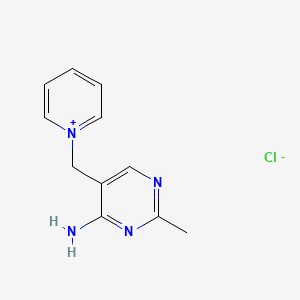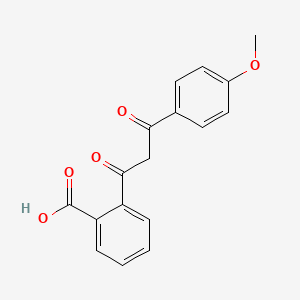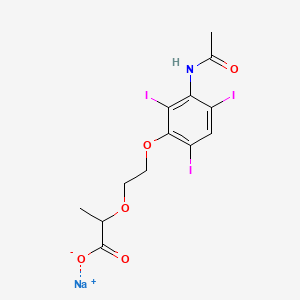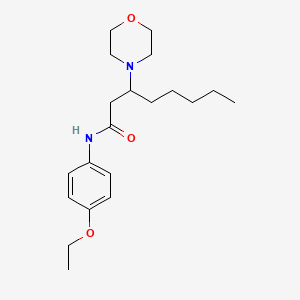
beta-Morpholino-p-octanophenetidide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Morpholino-p-octanophenetidide: is a chemical compound with the molecular formula C20H32N2O3 . It contains a morpholine ring, an octanophenetidide group, and various functional groups, including aromatic and ether groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Morpholino-p-octanophenetidide typically involves the coupling of morpholine with an octanophenetidide precursor. The process may include protection and activation of the morpholine subunit, followed by coupling, cyclization, and reduction reactions . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated flow-based oligonucleotide synthesizers. These methods optimize coupling times and reaction conditions to produce the compound efficiently . High-performance liquid chromatography (HPLC) is commonly used for purification and analysis .
Análisis De Reacciones Químicas
Types of Reactions: Beta-Morpholino-p-octanophenetidide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal catalysts) .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: Beta-Morpholino-p-octanophenetidide is used in the synthesis of morpholino oligomers, which are valuable tools in chemical research for studying gene expression and protein function .
Biology: In biological research, this compound is used as an antisense oligonucleotide to modulate gene expression. It binds to complementary RNA sequences, blocking protein translation and affecting gene function .
Medicine: The compound has potential therapeutic applications, particularly in the treatment of genetic disorders. It has been studied for its ability to modulate gene expression and has shown promise in clinical trials for conditions such as Duchenne muscular dystrophy .
Industry: In the industrial sector, this compound is used in the production of antisense oligonucleotides for research and therapeutic purposes. Its stability and specificity make it a valuable component in various industrial applications .
Mecanismo De Acción
Beta-Morpholino-p-octanophenetidide exerts its effects by binding to complementary RNA sequences through Watson-Crick base pairing. This binding blocks the translation of target mRNA, preventing protein synthesis. The compound’s non-ionic phosphorodiamidate backbone enhances its stability and reduces toxicity .
Comparación Con Compuestos Similares
Phosphorodiamidate Morpholino Oligomers (PMOs): Similar in structure and function, used in antisense therapy.
Phosphorothioate DNA: Another type of antisense oligonucleotide with different backbone chemistry.
Uniqueness: Beta-Morpholino-p-octanophenetidide is unique due to its specific combination of morpholine and octanophenetidide groups, which confer distinct chemical properties and biological activities. Its non-ionic backbone provides advantages in terms of stability and reduced off-target effects compared to other antisense oligonucleotides .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable tool in research and therapeutic development.
Propiedades
Número CAS |
112325-29-8 |
|---|---|
Fórmula molecular |
C20H32N2O3 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-3-morpholin-4-yloctanamide |
InChI |
InChI=1S/C20H32N2O3/c1-3-5-6-7-18(22-12-14-24-15-13-22)16-20(23)21-17-8-10-19(11-9-17)25-4-2/h8-11,18H,3-7,12-16H2,1-2H3,(H,21,23) |
Clave InChI |
YPMQBESFLBUXMB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC(=O)NC1=CC=C(C=C1)OCC)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


